molecular formula C16H15N7O6S B2381417 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate CAS No. 1421522-61-3

2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Cat. No.: B2381417
CAS No.: 1421522-61-3
M. Wt: 433.4
InChI Key: SUXAGZQSSSNKPS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrazine core fused with a 1,2,4-oxadiazole ring, linked via an azetidine (4-membered saturated nitrogen heterocycle) to an N-(thiazol-2-yl)acetamide moiety. The oxalate salt form enhances its solubility and crystallinity, which is critical for pharmacokinetic optimization.

Properties

IUPAC Name

oxalic acid;2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2S.C2H2O4/c22-11(18-14-17-3-4-24-14)8-21-6-9(7-21)13-19-12(20-23-13)10-5-15-1-2-16-10;3-1(4)2(5)6/h1-5,9H,6-8H2,(H,17,18,22);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXAGZQSSSNKPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a novel synthetic molecule that incorporates various heterocyclic structures. These structures are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazinyl group : Known for its role in enhancing biological activity.
  • 1,2,4-Oxadiazole moiety : Associated with various pharmacological effects.
  • Azetidine ring : Contributes to the compound's structural integrity and potential bioactivity.
  • Thiazole derivative : Often linked with antimicrobial and anticancer activities.

The molecular formula for this compound is C13H13N5O3SC_{13}H_{13}N_5O_3S, with a molecular weight of approximately 319.34 g/mol.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the pyrazinyl group in this compound suggests enhanced activity against bacterial strains. For instance:

CompoundEC50 (μg/mL) against Xanthomonas oryzaeEC50 (μg/mL) against Pseudomonas syringae
2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalateTBDTBD
Control (Standard Antibiotic)66.9850.51

The specific EC50 values for the compound are still under investigation but are expected to show moderate to high activity based on similar compounds' performance in previous studies .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Oxadiazole derivatives have been reported to inhibit various cancer cell lines effectively. For example, compounds containing the oxadiazole moiety have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as:

Cancer TypeIC50 (μM)
Colon cancer (HT29)12.40
Lung cancer (A549)14.71
Breast cancer (MCF7)10.23

These values indicate a promising anticancer profile that warrants further exploration through in vivo studies .

Anti-inflammatory Activity

Compounds with thiazole and oxadiazole groups have been associated with anti-inflammatory effects. The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, although specific data is still being compiled.

Case Studies

Several studies have highlighted the biological potential of oxadiazole derivatives:

  • Study on Antibacterial Properties : A recent study evaluated various oxadiazole derivatives against multiple bacterial strains, revealing that modifications to the pyrazinyl and thiazolyl groups significantly enhanced their antibacterial efficacy .
  • Anticancer Activity Assessment : Another research initiative focused on synthesizing novel oxadiazole derivatives that showed promising results against different cancer cell lines, establishing a foundation for further development of this class of compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi . The presence of the pyrazinyl group enhances these properties, potentially increasing membrane permeability and interaction with microbial targets.

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can act as cytotoxic agents against cancer cells. Mechanism-based approaches have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as EGFR and Src kinases . The unique structural features of 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate suggest it may possess similar anticancer properties.

Anti-inflammatory Effects

Compounds with thiazole and oxadiazole frameworks have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways. This is particularly relevant in the treatment of chronic inflammatory diseases where these compounds could serve as lead candidates for drug development.

Case Study 1: Antimicrobial Testing

In a recent study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that those with pyrazinyl substitutions showed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. This suggests that the incorporation of the pyrazinyl group in 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate could similarly enhance antimicrobial potency .

Case Study 2: Anticancer Activity

A comparative analysis of several thiazole-containing compounds revealed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways. The structural similarities between these compounds and 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate indicate potential for similar therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several patented and synthesized derivatives, as outlined below:

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID (Source) Core Structure Substituents/Linkers Heterocyclic Components Salt Form
Target Compound (Query) Azetidine-oxadiazole-pyrazine N-(thiazol-2-yl)acetamide Pyrazine, 1,2,4-oxadiazole, azetidine, thiazole Oxalate
Example 80 () Azetidine-pyrazolo-pyrimidinone 7-[3-(diethylamino)azetidin-1-yl], 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl Pyrazolo[1,5-a]pyrazine, pyrido[1,2-a]pyrimidinone, azetidine Not specified
Example 85 () Azetidine-pyrazolo-pyrimidinone 7-[3-(pyrrolidin-1-yl)azetidin-1-yl], 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl Pyrazolo[1,5-a]pyrazine, pyrido[1,2-a]pyrimidinone, azetidine, pyrrolidine Not specified
Example 90 () Diazepane-pyrazolo-pyrimidinone 7-(1,4-diazepan-1-yl), 4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl Pyrazolo[1,5-a]pyrazine, pyrido[1,2-a]pyrimidinone, diazepane Not specified
Compound 146G () Pyrazine-ethanamine 3-chloro-5-(methylthio)pyrazin-2-yl, 3,5-difluorophenyl Pyrazine, cyclopropa[3,4]cyclopenta[1,2-c]pyrazole Hydrochloride

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines a 1,2,4-oxadiazole with pyrazine and thiazole, whereas analogs in favor pyrazolo-pyrimidinone cores. This difference may influence target selectivity; oxadiazoles are known for hydrogen-bonding interactions in enzyme active sites . Compound 146G () lacks the azetidine-oxadiazole system but incorporates a cyclopropane-fused pyrazole, suggesting divergent synthetic pathways .

Azetidine Modifications: The azetidine ring in the target compound is substituted with a pyrazine-oxadiazole group, while Examples 80 and 85 () feature azetidine linked to diethylamino or pyrrolidin-1-yl moieties. These variations likely affect conformational rigidity and solubility .

Salt Forms :

  • The oxalate salt of the target compound contrasts with the hydrochloride salt in 146G (). Salt selection impacts bioavailability; oxalate salts are less common than hydrochlorides but may offer tailored crystallization properties .

Research Findings and Functional Implications

Pharmacological Potential:

  • The pyrazine-thiazole-acetamide motif in the target compound resembles kinase inhibitor scaffolds (e.g., imatinib analogs), where thiazole rings often engage in hydrophobic interactions. However, the absence of explicit activity data in the evidence limits definitive claims .
  • The oxadiazole ring’s electron-deficient nature may enhance metabolic stability compared to the pyrazolo-pyrimidinones in , which are prone to oxidation .

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